4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
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Overview
Description
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C15H14N2O4 It is a derivative of benzoic acid, featuring a benzyl(methyl)amino group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid typically involves the nitration of a benzyl(methyl)amino-substituted benzoic acid derivative. One common method is the nitration of 4-(benzyl(methyl)amino)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the benzyl group is oxidized to a carboxylic acid group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 4-[Benzyl(methyl)amino]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[Carboxyl(methyl)amino]-3-nitrobenzoic acid.
Scientific Research Applications
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl(methyl)amino group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)-3-nitrobenzoic acid: Similar structure but lacks the benzyl group.
4-(Benzylamino)-3-nitrobenzoic acid: Similar structure but lacks the methyl group.
4-(Dimethylamino)-3-nitrobenzoic acid: Similar structure but has two methyl groups instead of a benzyl and a methyl group.
Uniqueness
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid is unique due to the presence of both a benzyl and a methyl group attached to the amino group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(15(18)19)9-14(13)17(20)21/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWOVJXYAOQHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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